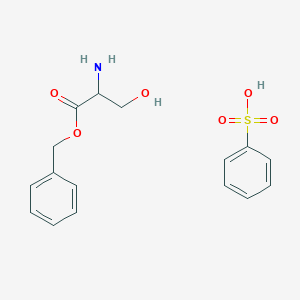

L-Serine benzyl ester benzenesulfonate (

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

L-Serine benzyl ester benzenesulfonate can be synthesized through the esterification of L-serine with benzyl alcohol in the presence of benzenesulfonic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

L-Serine benzyl ester benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

L-Serine benzyl ester benzenesulfonate is widely used in scientific research, particularly in:

Mecanismo De Acción

The mechanism of action of L-Serine benzyl ester benzenesulfonate involves its role as a precursor in peptide synthesis. The ester group facilitates the formation of peptide bonds by acting as a leaving group during the reaction . The molecular targets and pathways involved include the activation of amino acids and the formation of peptide chains .

Comparación Con Compuestos Similares

L-Serine benzyl ester benzenesulfonate can be compared with other similar compounds such as:

L-Serine benzyl ester hydrochloride: Similar in structure but with a different counterion.

N-Cbz-L-serine benzyl ester: Contains a carbobenzyloxy (Cbz) protecting group.

L-Serine phenylmethyl ester hydrochloride: Another ester derivative of L-serine.

The uniqueness of L-Serine benzyl ester benzenesulfonate lies in its specific ester and sulfonate groups, which provide distinct reactivity and applications in peptide synthesis and other biochemical processes .

Actividad Biológica

L-Serine benzyl ester benzenesulfonate (L-SBES) is a compound that combines the amino acid L-serine with a benzyl ester and a benzenesulfonate moiety. This unique structure endows it with significant biological activities, particularly in the fields of neurology and biochemistry. This article explores the biological activity of L-SBES, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

L-SBES has a molecular formula of C₁₈H₁₉NO₄S and a molecular weight of approximately 353.39 g/mol. The compound is typically encountered as a salt, which enhances its solubility and stability in various solvents, facilitating its use in biological studies.

Synthesis Methods:

The synthesis of L-SBES generally involves the esterification of L-serine with benzyl alcohol, followed by sulfonation. Various methods have been reported to achieve high yields while minimizing racemization, such as using refluxing cyclohexane as a solvent .

The biological activity of L-SBES can be attributed to several mechanisms:

- Neurotransmitter Precursor : L-serine is a precursor for several neurotransmitters, including D-serine, which plays a critical role in NMDA receptor activation in the central nervous system.

- Calcium Modulation : Research indicates that L-SBES may interact with calcium channels and pumps, influencing muscle contraction and neurotransmitter release. This modulation suggests potential applications in treating conditions related to calcium dysregulation.

- Protein Synthesis : As an amino acid derivative, L-SBES can be incorporated into proteins and enzymes, contributing to their structure and function. This property makes it valuable in biochemical research and therapeutic development .

Neuroprotective Effects

Studies have shown that compounds similar to L-serine exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective properties are believed to stem from the ability to enhance synaptic transmission and reduce excitotoxicity.

Interaction Studies

L-SBES has been studied for its binding properties with various proteins and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions, revealing insights into its potential therapeutic roles .

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of L-serine derivatives has shown promise in improving cognitive function and reducing amyloid plaque formation. These studies highlight the potential of L-SBES as a neuroprotective agent.

- Calcium Dysregulation : Research involving skeletal muscle cells has demonstrated that L-SBES can modulate calcium homeostasis, suggesting its utility in conditions characterized by calcium imbalance, such as muscular dystrophies.

Comparative Analysis

To understand the uniqueness of L-SBES, it is helpful to compare it with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Serine methyl ester | Ester of L-serine | Methyl group instead of benzyl; less lipophilic |

| L-Alanine benzyl ester | Ester of L-alanine | Different amino acid but similar structure |

| Glycine benzyl ester | Ester of glycine | Simplest amino acid; used in similar contexts |

| N-Boc-L-serine | Protected form of L-serine | Protects amine functionality; more stable |

L-SBES stands out due to its combination of lipophilic (benzyl) and ionic (benzenesulfonate) characteristics, enhancing its solubility and reactivity compared to other esters.

Propiedades

IUPAC Name |

benzenesulfonic acid;benzyl 2-amino-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKFQGHWMCPNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.